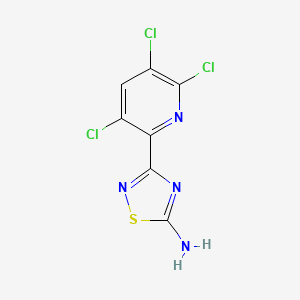
3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a unique structure combining a trichloropyridine moiety with a thiadiazole ring, which contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Trichloropyridine Intermediate: The synthesis begins with the chlorination of pyridine to obtain 3,5,6-trichloropyridine. This step often employs chlorine gas in the presence of a catalyst such as iron(III) chloride.
Cyclization to Thiadiazole: The trichloropyridine intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This cyclization reaction is typically carried out in a solvent like ethanol or acetic acid at elevated temperatures.
Amination: The final step involves the introduction of an amine group to the thiadiazole ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into corresponding amines or thiols.
Substitution: The trichloropyridine moiety is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide, sodium methoxide, or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution on the trichloropyridine ring can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to evaluate its efficacy in treating diseases such as cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of agrochemicals, particularly as a precursor for herbicides and insecticides. Its stability and reactivity make it suitable for large-scale applications.
作用機序
The mechanism of action of 3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. The compound’s ability to form reactive intermediates also plays a role in its biological activity, enabling it to interfere with essential cellular processes.
類似化合物との比較
Similar Compounds
3,5,6-Trichloropyridin-2-yl derivatives: These compounds share the trichloropyridine core but differ in the functional groups attached to the pyridine ring.
1,2,4-Thiadiazole derivatives: Compounds with variations in the substituents on the thiadiazole ring.
Uniqueness
What sets 3-(3,5,6-Trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is the combination of the trichloropyridine and thiadiazole moieties, which imparts unique chemical and biological properties. This dual functionality enhances its reactivity and broadens its range of applications compared to compounds with only one of these structural features.
特性
分子式 |
C7H3Cl3N4S |
|---|---|
分子量 |
281.5 g/mol |
IUPAC名 |
3-(3,5,6-trichloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H3Cl3N4S/c8-2-1-3(9)5(10)12-4(2)6-13-7(11)15-14-6/h1H,(H2,11,13,14) |
InChIキー |
IKDRZOJLTHESOV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Cl)Cl)C2=NSC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


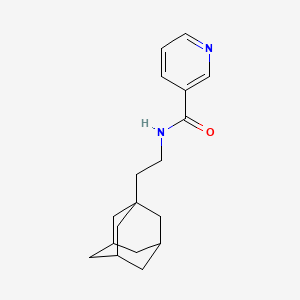
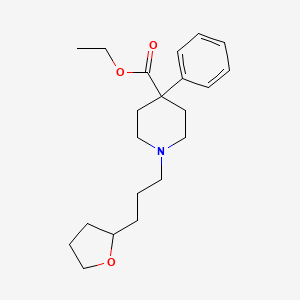

![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
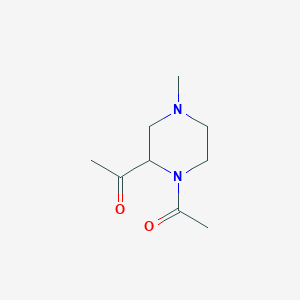

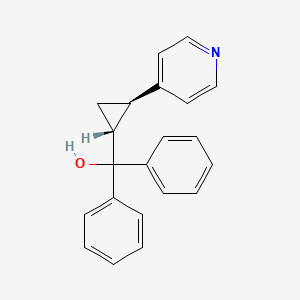

![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
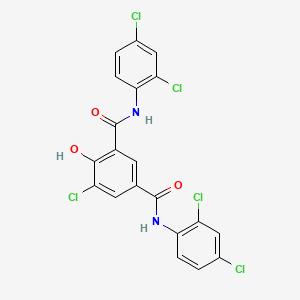

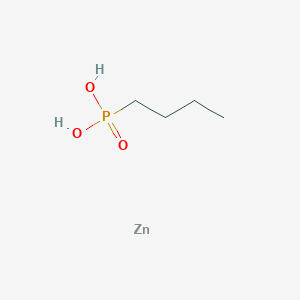
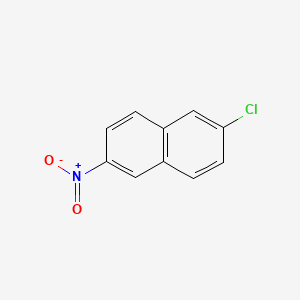
![Acetamide, N-[2-[(2-cyano-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B15344714.png)
